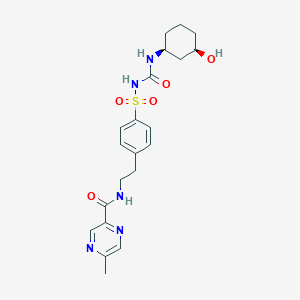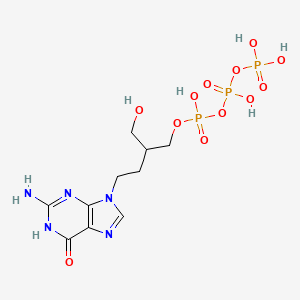![molecular formula C10H6ClN3O B1493716 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1403589-25-2](/img/structure/B1493716.png)
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Overview
Description
The compound “6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a type of pyrimidoindole, which is a class of compounds containing a pyrimidoindole moiety . Pyrimidoindoles are known for their complex structure and potential biological activities .
Synthesis Analysis
The synthesis of pyrimidoindole derivatives has been reported in several studies . For instance, a study reported the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3 Inhibitors . Another study reported a method for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles .Molecular Structure Analysis
The molecular structure of pyrimidoindole derivatives is characterized by a pyrimidoindole moiety . The molecule contains multiple bonds, aromatic bonds, and several ring structures .Chemical Reactions Analysis
The chemical reactions involving pyrimidoindole derivatives are complex and can involve multiple steps . For example, the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based derivatives involved studying their structure–activity relationships with focus on the cyanoacetyl piperidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidoindole derivatives can vary widely depending on their specific structure . For example, the molecular formula of 4-Chloro-9H-pyrimido[4,5-b]indole is C10H6ClN3, with an average mass of 203.628 Da and a monoisotopic mass of 203.025024 Da .Scientific Research Applications
Anticancer Activity
Compounds derived from 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one have shown promising results in anticancer studies. They exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to these compounds has been found to increase their antiproliferative effectiveness, suggesting potential for development as novel anticancer agents .
Molecular Docking and Dynamics Simulations
These compounds have also been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Molecular dynamics simulations further evaluate the binding stabilities, which is crucial for the development of effective drugs with high affinity and specificity .
Design and Synthesis of Novel Agents
The core structure of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one serves as a lead compound for the design and synthesis of novel therapeutic agents. By modifying the core structure, researchers can create derivatives with enhanced biological activities and potential therapeutic applications .
Pharmacological Activity Profiling
Research into bioactive heterocycles like 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is associated with the development of methods for synthesis and biological evaluation. These compounds are part of a broader class of fused pyrimidine nuclei that exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral activities .
Antitumor Assays
Specific derivatives of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one have been evaluated for their human tumor cell growth inhibitory activity. These assays help in comparing the efficacy of these compounds against standard drugs like Vinblastine, providing insights into their potential as antitumor agents .
Pharmacological Applications
The nitrogen-containing heterocycles derived from this compound have distinct pharmacological applications. They are explored for their anti-cancer, anti-HIV, antifungal, antibacterial, antidiabetic, and cytotoxic properties, making them a versatile family of compounds for various therapeutic uses .
Mechanism of Action
Target of Action
The primary target of the compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the human hematopoietic stem cells (HSCs). This compound enhances the self-renewal of HSCs in vitro .
Mode of Action
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one interacts with its targets, the HSCs, by enhancing their self-renewal. This interaction results in an increase in the number of HSCs .
Biochemical Pathways
The compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one affects the biochemical pathways related to the self-renewal of HSCs. The downstream effects of this interaction include an increase in the number of HSCs, which can potentially lead to improved treatment outcomes for conditions that require stem cell therapy .
Result of Action
The molecular and cellular effects of the action of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one include enhanced self-renewal of HSCs. This leads to an increase in the number of these cells, which can be beneficial in stem cell therapy .
Safety and Hazards
properties
IUPAC Name |
6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXGUSQGSIRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)

![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)